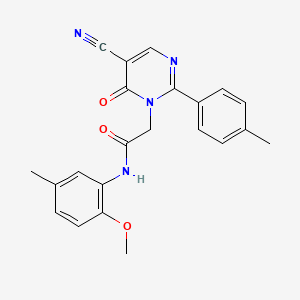
Sodium pyrazine-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium pyrazine-2,3-dicarboxylate is an organic compound with the molecular formula C6H2N2Na2O4. It is a sodium salt derivative of pyrazine-2,3-dicarboxylic acid. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium pyrazine-2,3-dicarboxylate can be synthesized through the reaction of pyrazine-2,3-dicarboxylic acid with sodium hydroxide. The reaction typically involves dissolving pyrazine-2,3-dicarboxylic acid in water, followed by the addition of sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Sodium pyrazine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it back to pyrazine derivatives.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reactions typically occur in aqueous solutions with various metal salts.
Major Products Formed:
Oxidation: Pyrazine-2,3-dicarboxylic acid.
Reduction: Pyrazine derivatives.
Substitution: Metal pyrazine-2,3-dicarboxylates.
Scientific Research Applications
Sodium pyrazine-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks and coordination polymers.
Biology: It serves as a building block in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is an intermediate in the synthesis of drugs, particularly those targeting bacterial infections.
Industry: It is used in the development of corrosion inhibitors and electrochemical biosensors.
Mechanism of Action
The mechanism of action of sodium pyrazine-2,3-dicarboxylate involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various biological targets, including enzymes and receptors, modulating their activity. The compound’s ability to form coordination polymers also plays a role in its applications in material science and catalysis .
Comparison with Similar Compounds
Pyrazine-2,3-dicarboxylic acid: The parent compound, which lacks the sodium ions.
Pyridine-2,3-dicarboxylate: A similar compound with a pyridine ring instead of a pyrazine ring.
Uniqueness: Sodium pyrazine-2,3-dicarboxylate is unique due to its sodium salt form, which enhances its solubility in water and its ability to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and industrial applications .
Properties
IUPAC Name |
disodium;pyrazine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4.2Na/c9-5(10)3-4(6(11)12)8-2-1-7-3;;/h1-2H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRFXGKOGWTEOU-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2Na2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2418058.png)

![(Z)-4-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2418060.png)
![Ethyl 3-(4-methoxyphenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418062.png)
![[4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2418064.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B2418065.png)
![2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2418066.png)



![6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/new.no-structure.jpg)



